molecular formula C16H12ClN3OS B13146938 4-(Benzylsulfanyl)-6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one CAS No. 62460-55-3

4-(Benzylsulfanyl)-6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one

Cat. No.: B13146938
CAS No.: 62460-55-3
M. Wt: 329.8 g/mol
InChI Key: TTXHTQSUOABEJE-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of a benzylsulfanyl group and a chlorophenyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)-6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-chlorobenzyl alcohol with appropriate reagents to introduce the benzylsulfanyl group. The triazine ring is then formed through cyclization reactions involving nitrogen-containing precursors. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)-6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and various substituted triazine compounds.

Scientific Research Applications

4-(Benzylsulfanyl)-6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)-6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with biological macromolecules, leading to the modulation of their activity. The triazine ring can also participate in binding interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzylsulfanyl)-6-phenyl-1,3,5-triazin-2(1H)-one
  • 4-(Benzylsulfanyl)-6-(4-methylphenyl)-1,3,5-triazin-2(1H)-one
  • 4-(Benzylsulfanyl)-6-(4-fluorophenyl)-1,3,5-triazin-2(1H)-one

Uniqueness

4-(Benzylsulfanyl)-6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

62460-55-3

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8 g/mol

IUPAC Name

4-benzylsulfanyl-6-(4-chlorophenyl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C16H12ClN3OS/c17-13-8-6-12(7-9-13)14-18-15(21)20-16(19-14)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19,20,21)

InChI Key

TTXHTQSUOABEJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=O)NC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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